3'-Cyano-2,2-dimethylbutyrophenone

Descripción

Structural Context and Nomenclature of Cyano-Substituted Butyrophenones

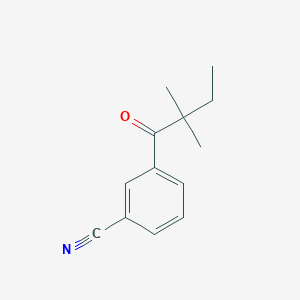

3'-Cyano-2,2-dimethylbutyrophenone is systematically named 1-(3-cyanophenyl)-2,2-dimethylbutan-1-one. Its structure is characterized by a butyrophenone (B1668137) core, which consists of a phenyl ring attached to a butanone chain. The nomenclature can be broken down as follows:

Butyrophenone : This forms the foundational scaffold, indicating a four-carbon ketone chain (butanone) attached to a phenyl group. The carbonyl group is at the first position of the butane (B89635) chain.

3'-Cyano : This specifies the presence of a nitrile (-C≡N) group on the phenyl ring at the meta-position (carbon 3) relative to the butyryl substituent.

2,2-dimethyl : This indicates the presence of two methyl groups on the second carbon of the butane chain, creating a neopentyl-like structure adjacent to the carbonyl group.

The presence of the cyano group, a potent electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This, in conjunction with the sterically bulky 2,2-dimethylpropyl group, is expected to impart unique reactivity and conformational preferences to the molecule.

Emerging Research Significance of Butyrophenone Scaffolds Bearing Cyano Groups

Butyrophenone derivatives have long been recognized for their pharmacological importance, most notably as antipsychotic agents. wikipedia.orgbritannica.com The butyrophenone scaffold is a key pharmacophore in drugs like haloperidol, which act as dopamine (B1211576) receptor antagonists. nih.gov The introduction of a cyano group onto this scaffold is a modern strategy in medicinal chemistry to modulate the electronic and steric properties of the molecule, potentially leading to altered receptor binding affinities and pharmacokinetic profiles.

The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can influence the pKa of nearby functional groups. nih.gov In the context of butyrophenones, the cyano group could enhance binding to target receptors or alter the metabolic stability of the compound. Research into novel butyrophenones has identified analogues with interesting multi-receptor binding profiles, suggesting that strategic substitution is a viable approach to discovering new therapeutic agents. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Given the lack of extensive published research specifically on this compound, academic inquiry is currently at a prospective stage. The primary objectives for future research would include:

Development of Efficient Synthetic Routes : A key objective would be to establish a reliable and high-yielding synthesis of this compound. A plausible approach is the Friedel-Crafts acylation of 1,3-dicyanobenzene (B1664544) or 3-cyanobenzonitrile with 2,2-dimethylbutanoyl chloride. sigmaaldrich.comorganic-chemistry.orglibretexts.orgyoutube.com The reaction conditions would need to be optimized to overcome the deactivating effect of the cyano group on the aromatic ring. sigmaaldrich.comlibretexts.org

Characterization of Physicochemical Properties : A thorough investigation of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), is essential for its complete characterization.

Exploration of Chemical Reactivity : Understanding the reactivity of the carbonyl and cyano groups within this specific molecular framework is crucial. For instance, the reduction of the ketone or the hydrolysis of the nitrile would lead to new derivatives with potentially different biological activities.

Preliminary Biological Screening : Based on the known activities of butyrophenones, initial biological screening of this compound would likely focus on its potential as a central nervous system agent, particularly its interaction with dopamine and serotonin (B10506) receptors.

Data Tables

Due to the limited availability of experimental data for this compound, the following tables provide estimated physicochemical properties based on structurally related compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 50-100 °C |

| Boiling Point | Estimated to be >250 °C |

| Solubility | Likely soluble in organic solvents, poorly soluble in water |

Table 2: Spectroscopic Data of Structurally Related Compounds

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| Butyrophenone | 7.95 (d, 2H, Ar-H), 7.50 (m, 3H, Ar-H), 2.92 (t, 2H, -CH₂-), 1.75 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃) | 200.7 (C=O), 137.0 (Ar-C), 132.9 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 38.2 (-CH₂-), 17.9 (-CH₂-), 13.9 (-CH₃) | 1685 (C=O), 3060 (Ar C-H) |

| 3-Cyanobenzonitrile | 8.13 (s, 1H, Ar-H), 7.95 (d, 2H, Ar-H), 7.73 (t, 1H, Ar-H) | 137.6 (Ar-CH), 136.2 (Ar-CH), 131.0 (Ar-CH), 116.6 (C≡N), 114.2 (Ar-C) | 2235 (C≡N) |

| Pivalophenone | 7.93 (d, 2H, Ar-H), 7.49 (m, 3H, Ar-H), 1.32 (s, 9H, -C(CH₃)₃) | 206.5 (C=O), 137.9 (Ar-C), 131.6 (Ar-CH), 128.7 (Ar-CH), 128.2 (Ar-CH), 44.2 (-C(CH₃)₃), 27.9 (-C(CH₃)₃) | 1678 (C=O), 2970 (Aliphatic C-H) |

Detailed Research Findings

As of the current date, specific research findings on this compound are not available in peer-reviewed literature. However, research on related structures provides a strong foundation for predicting its potential areas of interest. For example, studies on the synthesis of substituted butyrophenones often employ Friedel-Crafts acylation, and the challenges associated with acylating deactivated aromatic rings are well-documented. sigmaaldrich.comorganic-chemistry.org The development of more efficient and greener catalytic systems for such reactions is an active area of research. organic-chemistry.org

Furthermore, the incorporation of a cyano group into pharmacologically active scaffolds is a recurring theme in medicinal chemistry. The nitrile group can serve as a bioisostere for other functional groups and can participate in key interactions with biological targets. nih.gov Its role in improving the pharmacokinetic properties of drug candidates has also been noted. nih.gov Therefore, it is reasonable to hypothesize that this compound could be a valuable intermediate or a final compound in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,2-dimethylbutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXXDVUMWFGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642423 | |

| Record name | 3-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-13-4 | |

| Record name | 3-(2,2-Dimethylbutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyano 2,2 Dimethylbutyrophenone

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3'-Cyano-2,2-dimethylbutyrophenone is expected to exhibit distinct absorption bands corresponding to its key functional groups: the cyano group, the carbonyl group of the ketone, the aromatic ring, and the aliphatic tert-butyl group.

Cyano Group (C≡N): A sharp and intense absorption band is anticipated in the region of 2240-2220 cm⁻¹. This characteristic peak is a clear indicator of the nitrile functionality. The conjugation of the cyano group with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to non-conjugated nitriles. nih.gov

Carbonyl Group (C=O): A strong, sharp peak corresponding to the stretching vibration of the carbonyl group in the butyrophenone (B1668137) moiety is expected around 1690-1666 cm⁻¹. chemicalbook.com The conjugation with the aromatic ring lowers the frequency from the typical range for saturated ketones (around 1715 cm⁻¹). researchgate.net

Aromatic Ring (C=C and C-H): The presence of the benzene (B151609) ring will be confirmed by several absorptions. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. nih.gov The C=C stretching vibrations within the ring will give rise to multiple bands in the 1600-1400 cm⁻¹ region. nih.gov Furthermore, C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene ring, would be observed in the 900-690 cm⁻¹ range.

Aliphatic Groups (C-H): The tert-butyl group and the methylene (B1212753) group will show C-H stretching vibrations in the 2960-2850 cm⁻¹ region. The umbrella deformation of the methyl groups in the tert-butyl moiety is expected to produce a characteristic band.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | Cyano | 2240 - 2220 | Sharp, Intense |

| C=O Stretch | Aromatic Ketone | 1690 - 1666 | Strong, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Medium to Weak |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak |

| Aliphatic C-H Stretch | tert-Butyl, Methylene | 2960 - 2850 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The C≡N triple bond, due to its polarizability, is expected to show a strong and distinct signal in the Raman spectrum, typically in the 2250-2200 cm⁻¹ region. nih.gov The symmetric vibrations of the aromatic ring are also generally strong in Raman spectra. While the carbonyl group (C=O) stretch is observable, it is often weaker in Raman than in FT-IR. Raman spectroscopy can be particularly useful for studying the non-polar bonds of the molecule and can be less susceptible to interference from water, making it suitable for in-situ reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the meta-substituted benzene ring will appear as a complex multiplet pattern in the downfield region, typically between 7.5 and 8.2 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the cyano and keto substituents.

Aliphatic Protons: The nine protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.0-1.3 ppm due to their equivalence and lack of adjacent protons. The two protons of the methylene group adjacent to the carbonyl group are expected to appear as a singlet around 2.9-3.1 ppm.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.5 - 8.2 | Multiplet | 4H |

| Methylene Protons (-CH₂-CO) | 2.9 - 3.1 | Singlet | 2H |

| tert-Butyl Protons (-C(CH₃)₃) | 1.0 - 1.3 | Singlet | 9H |

¹³C NMR and Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the range of 190-210 ppm. zendesk.com

Cyano Carbon: The carbon of the cyano group typically appears in the range of 110-120 ppm. zendesk.com

Aromatic Carbons: The carbons of the benzene ring will resonate between 125 and 150 ppm. The carbon attached to the cyano group and the carbon attached to the ketone will be deshielded.

Aliphatic Carbons: The quaternary carbon of the tert-butyl group will appear around 35-40 ppm, while the methyl carbons will be found further upfield, around 20-30 ppm. The methylene carbon adjacent to the carbonyl will be in the range of 30-50 ppm. zendesk.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (C-CN) | ~112 |

| Aromatic (C-C=O) | ~138 |

| Aromatic (CH) | 129 - 135 |

| Cyano (C≡N) | 110 - 120 |

| Methylene (-CH₂-CO) | 30 - 50 |

| Quaternary (-C(CH₃)₃) | 35 - 40 |

| Methyl (-C(CH₃)₃) | 20 - 30 |

Two-Dimensional (2D) NMR Experiments would be instrumental in confirming the assignments made from 1D NMR and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic CH groups, the methylene group, and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The protons of the tert-butyl group to the quaternary carbon and the carbonyl carbon.

The methylene protons to the carbonyl carbon and the adjacent aromatic carbon.

The aromatic protons to the carbonyl carbon and the cyano carbon, confirming the substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound would reveal information about the electronic transitions within the molecule. The presence of the conjugated system, including the aromatic ring, the carbonyl group, and the cyano group, will give rise to characteristic absorption bands.

π → π Transitions:* Strong absorptions are expected due to π → π* transitions within the aromatic ring and the conjugated keto-aryl system. These are typically found at shorter wavelengths (e.g., around 200-280 nm).

n → π Transitions:* A weaker absorption band at a longer wavelength (e.g., around 300-340 nm) is expected for the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a lower intensity. The conjugation with the aromatic ring shifts this absorption to a longer wavelength compared to non-conjugated ketones.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

| π → π | Aromatic ring and conjugated system | ~240 - 280 |

| n → π | Carbonyl group | ~300 - 340 |

Chromophore Analysis

The chromophore of a molecule is the part responsible for its absorption of light, and in the case of this compound, it is comprised of the cyanophenyl group and the adjacent carbonyl group. The electronic transitions within this conjugated system are what give rise to its characteristic ultraviolet-visible (UV-Vis) spectrum.

The primary chromophore is the benzoyl moiety, where the phenyl ring is conjugated with the carbonyl group. This system typically exhibits two main absorption bands in the UV region:

An intense band at shorter wavelengths, corresponding to a π → π* transition. This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring and the carbonyl double bond.

A weaker band at longer wavelengths, resulting from an n → π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The presence of the cyano (-C≡N) group at the meta-position of the phenyl ring will influence the electronic properties of the chromophore. As an electron-withdrawing group, it can cause a slight shift in the absorption maxima (λ_max) of these transitions, a phenomenon known as a batochromic (red) or hypsochromic (blue) shift, depending on the interplay of inductive and resonance effects. A detailed analysis would involve comparing the spectrum of this compound to that of the unsubstituted 2,2-dimethylbutyrophenone.

Solvent Effects on Electronic Spectra

The polarity of the solvent in which the UV-Vis spectrum is recorded can significantly impact the positions of the absorption bands, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with polar functional groups like the carbonyl and cyano groups in this compound.

π → π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap and a shift of the absorption maximum to longer wavelengths (a batochromic or red shift).

n → π Transitions:* In the case of n → π* transitions of the carbonyl group, the ground state is more polar due to the lone pairs on the oxygen atom. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more effectively than the less polar excited state. This results in a larger energy gap for the transition and a shift of the absorption maximum to shorter wavelengths (a hypsochromic or blue shift).

By systematically measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, and water), a comprehensive understanding of its solvatochromic behavior can be obtained. This data can provide insights into the nature of the electronic transitions and the dipole moment changes upon excitation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound, with a molecular formula of C₁₃H₁₅NO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Theoretical Exact Mass Calculation for C₁₃H₁₅NO

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |

| Hydrogen | ¹H | 1.007825 | 15 | 15.117375 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 201.115364 |

An experimental HRMS analysis of this compound would be expected to yield a measured m/z value that matches this theoretical exact mass within a very small tolerance (typically < 5 ppm). This would provide strong evidence for the assigned molecular formula.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure, conformation, and intermolecular interactions of this compound in the solid state.

Single Crystal X-ray Crystallography

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal. From this, the positions of the individual atoms can be determined with high precision.

The key parameters obtained from a single crystal X-ray diffraction study would include:

Unit cell dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry and conformation of the molecule in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, π...π, C-N...π)

The data from single crystal X-ray crystallography also allows for a detailed analysis of how the molecules of this compound are arranged in the crystal lattice and the nature of the non-covalent interactions that hold them together. These interactions are crucial for understanding the physical properties of the solid material. For a molecule like this compound, several types of intermolecular interactions would be anticipated:

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and the π-system of the aromatic ring acts as the acceptor. The t-butyl group and the aliphatic chain provide several C-H bonds that could engage in such interactions with the cyanophenyl ring of neighboring molecules.

π...π Stacking Interactions: The aromatic rings of adjacent molecules can stack on top of each other. These interactions can be either face-to-face or offset (displaced). The geometry of this stacking (interplanar distance, slip angle) would be determined from the crystal structure.

C-N...π Interactions: The nitrogen atom of the cyano group, with its lone pair of electrons, can potentially interact with the π-system of an adjacent phenyl ring. The geometry and energetic contribution of such an interaction would be a point of interest in the crystal packing analysis.

A detailed crystallographic report would quantify these interactions in terms of distances and angles, providing a comprehensive picture of the supramolecular architecture of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of 3 Cyano 2,2 Dimethylbutyrophenone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons within 3'-Cyano-2,2-dimethylbutyrophenone, which in turn governs its chemical behavior.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For a molecule like this compound, DFT can be employed to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Commonly used DFT functionals for organic molecules include hybrid functionals like B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations. researchgate.netmdpi.com The choice of functional is critical and can significantly impact the accuracy of the results. For instance, a comparative study of different functionals might be performed to ascertain the most suitable one for this particular chemical system.

Table 1: Illustrative Comparison of DFT Functionals for the Calculation of Ground State Energy of this compound

| Functional | Basis Set | Calculated Ground State Energy (Hartree) |

| B3LYP | 6-31G(d,p) | -825.12345 |

| M06-2X | 6-31G(d,p) | -825.09876 |

| ωB97X-D | 6-31G(d,p) | -825.13456 |

Note: The data in this table is illustrative and represents the type of results that would be generated from such a computational study.

Ab Initio Quantum Chemical Approaches

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations.

While computationally more demanding than DFT, ab initio methods can provide benchmark results for the electronic structure of this compound. For example, MP2 calculations would be a step up in accuracy from HF by including electron correlation effects, which are crucial for a proper description of molecular energies and properties. High-level Coupled Cluster calculations, such as CCSD(T), are considered the "gold standard" in quantum chemistry and can provide highly accurate data, albeit at a significant computational expense.

Basis Set Selection and Computational Efficiency

The choice of basis set is a crucial aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. gaussian.com Larger basis sets provide a more accurate description of the electron distribution but also lead to a significant increase in computational time.

For a molecule of the size of this compound, a balance must be struck between accuracy and computational feasibility. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are commonly used for initial geometry optimizations and frequency calculations. researchgate.net For higher accuracy energy calculations, correlation-consistent basis sets, like cc-pVDZ or cc-pVTZ, developed by Dunning, are often preferred. The selection of a basis set will depend on the specific property being investigated and the computational resources available.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Understanding this conformational flexibility is key to comprehending its interactions and reactivity.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.net For this compound, mapping the PES involves systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy at each point. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.

By scanning the dihedral angles associated with the rotation of the butyrophenone (B1668137) side chain relative to the cyanophenyl ring, one can identify the low-energy conformations of the molecule. This information is invaluable for understanding which shapes the molecule is most likely to adopt.

Torsional Barriers and Rotational Isomerism

The energy barriers between different conformers, known as torsional barriers, determine the rate at which the molecule can interconvert between its various shapes. These barriers can be calculated from the potential energy surface as the energy difference between a stable conformer and a transition state.

For this compound, the rotation around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group are of particular interest. The magnitudes of these rotational barriers will indicate whether the molecule is flexible or rigid with respect to these rotations at a given temperature.

Table 2: Illustrative Calculated Rotational Barriers for Key Torsional Angles in this compound

| Rotational Bond | Dihedral Angle Range (Degrees) | Calculated Rotational Barrier (kcal/mol) |

| Phenyl-Carbonyl | 0-180 | 5.2 |

| Carbonyl-tert-Butyl | 0-120 | 3.8 |

Note: The data in this table is illustrative and represents the type of results that would be generated from such a computational study.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the pathways of conformational change under specific conditions, offering a more complete picture of the molecule's flexibility.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic parameters of molecules like this compound. These theoretical calculations provide a detailed understanding of the molecule's interaction with electromagnetic radiation, which is fundamental to its characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the assignment of experimental spectra. The prediction of ¹H NMR chemical shifts for aromatic aldehydes and ketones can be achieved with a high degree of accuracy by considering the carbonyl group's electric field, magnetic anisotropy, and steric effects. modgraph.co.uk For instance, the chemical shifts of protons on the aromatic ring are influenced by the electron-withdrawing nature of both the cyano and the butyryl groups.

The hydrogens on the benzene (B151609) ring, in particular, are in distinct electronic environments. Their chemical shifts can be estimated using additivity rules or, more accurately, through quantum mechanical calculations. wisc.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. These calculations would consider the specific geometry and electronic distribution of this compound to provide theoretical chemical shift values. Machine learning techniques are also emerging as a rapid and accurate method for predicting ¹H chemical shifts of small molecules. nih.gov

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2' | 8.1 - 8.3 |

| H-4' | 7.9 - 8.1 |

| H-5' | 7.6 - 7.8 |

| H-6' | 7.7 - 7.9 |

| -C(CH₃)₃ | 1.0 - 1.2 |

| -CH₂- | 2.9 - 3.1 |

Note: This table is illustrative and represents typical chemical shift ranges for the described protons based on general principles of NMR spectroscopy for aromatic ketones and nitriles. Actual values would be derived from specific computational calculations.

Theoretical Vibrational Frequencies

The vibrational spectrum of a molecule, typically measured using Infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. Theoretical calculations can predict these vibrational frequencies with considerable accuracy. For this compound, the vibrational modes of interest include the C≡N stretch of the nitrile group and the C=O stretch of the ketone.

The nitrile group is an excellent vibrational probe as its stretching frequency is highly sensitive to its local environment. researchgate.netrsc.org Theoretical models can calculate the vibrational Stark effect, which describes the change in vibrational frequency due to an external electric field, providing insight into the electrostatic environment within the molecule. nih.gov The vibrational frequency of the nitrile group can be calibrated to the local electrostatic field, making it a useful sensor for molecular interactions. acs.org

The C=O stretching frequency in ketones is also a prominent feature in IR spectra. Its position is influenced by conjugation with the aromatic ring. libretexts.org DFT calculations can model these vibrational modes and help in the assignment of the experimental IR and Raman spectra.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitrile | C≡N stretch | 2220 - 2240 |

| Ketone | C=O stretch | 1680 - 1700 |

| Aromatic Ring | C=C stretch | 1580 - 1610 |

| tert-Butyl | C-H stretch | 2900 - 3000 |

Note: This table is illustrative, showing typical frequency ranges for the indicated vibrational modes. Precise values would be obtained from specific DFT calculations.

Simulation of UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate UV-Vis absorption spectra. mdpi.comnih.gov This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the electronic transitions are expected to involve the π-electrons of the aromatic ring and the n- and π-electrons of the carbonyl group. TD-DFT calculations can elucidate the nature of these transitions, for example, identifying them as π → π* or n → π* transitions. researchgate.net The results of TD-DFT calculations can be compared with experimental spectra to validate the theoretical model and provide a deeper understanding of the molecule's electronic structure. acs.orgacs.org

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 240 - 260 | High |

| n → π | 300 - 330 | Low |

Note: This table is illustrative and presents the expected types of electronic transitions and their general characteristics for an aromatic ketone with a nitrile substituent. Specific values would be the output of TD-DFT calculations.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surface for various reactions, identifying transition states and reaction intermediates.

Transition State Localization and Energetics

A key aspect of studying a reaction mechanism is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can search for and optimize the geometry of the transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a crucial parameter for understanding reaction kinetics. scholarsresearchlibrary.commdpi.com

For reactions involving the ketone functionality of this compound, such as nucleophilic addition or reduction, computational studies can model the approach of the reactant and the subsequent bond-forming and bond-breaking processes. acs.orgacs.org The energetics of these pathways can be calculated to determine the most favorable reaction mechanism.

Table 4: Illustrative Energetics for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.5 |

| Intermediate | -5.2 |

| Products | -20.8 |

Note: This table provides an illustrative energy profile for a hypothetical reaction. The values are representative of what would be calculated in a computational study of a reaction mechanism.

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. scm.comnih.gov The IRC path traces the minimum energy pathway from the transition state down to the reactants and products on the potential energy surface. researchgate.netresearchgate.net This analysis confirms that the located transition state indeed connects the intended reactants and products.

The IRC plot provides a visual representation of the reaction progress, showing how the geometry of the molecular system changes along the reaction pathway. This detailed view of the reaction coordinate is invaluable for understanding the sequence of bond-making and bond-breaking events that constitute the chemical transformation.

Reactivity Profiles and Transformational Chemistry of 3 Cyano 2,2 Dimethylbutyrophenone

Reactions Involving the Butyrophenone (B1668137) Moiety

The butyrophenone portion of the molecule, consisting of the phenyl ring attached to a ketone, is a hub of reactivity. The carbonyl group and the adjacent aromatic ring and alpha-carbons are all susceptible to chemical modification.

Nucleophilic Addition to the Ketone Carbonyl

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. wikipedia.orgbeilstein-journals.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistryscore.comchemistrysteps.com The presence of the bulky tert-butyl group adjacent to the carbonyl introduces significant steric hindrance, which can influence the rate and feasibility of nucleophilic attack.

Common nucleophilic addition reactions include:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistryscore.comyoutube.comharvard.edu The product of this reaction would be 1-(3-cyanophenyl)-2,2-dimethylbutan-1-ol.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(3-cyanophenyl)-2,2,3-trimethylbutan-1-ol.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. organic-chemistry.orglumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, forming 3-(3,3-dimethyl-1-methylenebutyl)benzonitrile. libretexts.org

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Phosphonium Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) can be functionalized. However, in the case of 3'-Cyano-2,2-dimethylbutyrophenone, the α-carbon is a quaternary center, meaning it has no α-hydrogens. Therefore, typical enolate-based α-functionalization reactions like halogenation or alkylation at this position are not possible.

However, α-halogenation can occur under acidic conditions at the other α-carbon (the one on the ethyl side of the pivaloyl group) if the structure were different and contained α-hydrogens. libretexts.orgmasterorganicchemistry.com For the specified molecule, this type of reaction is not applicable.

Aromatic Ring Transformations

The benzonitrile (B105546) ring can undergo substitution reactions, with the existing cyano and acyl groups influencing the position of the incoming substituent.

Electrophilic Aromatic Substitution: The cyano (-CN) and the acyl (-C(O)R) groups are both electron-withdrawing and deactivating towards electrophilic aromatic substitution. stmarys-ca.edumasterorganicchemistry.com They direct incoming electrophiles to the meta position (relative to their own positions). Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly occur at the positions meta to both the cyano and the acyl groups. wikipedia.orgacs.orgrsc.orggoogle.com For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 3'-cyano-5'-nitro-2,2-dimethylbutyrophenone. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano and acyl groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), particularly if a good leaving group (like a halogen) is present on the ring. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org For instance, if a chlorine atom were present at the 4'- or 6'-position, it could be displaced by a nucleophile like an alkoxide or an amine. The cyano group is a known activating group for such reactions. wikipedia.org

Reactions of the Cyano Group

The cyano group is a versatile functional group that can be transformed into other nitrogen-containing functionalities or a carboxylic acid.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. masterorganicchemistry.comvaia.com

Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat will convert the cyano group first to an amide (3-(2,2-dimethylbutanoyl)benzamide) and then, upon further heating, to a carboxylic acid (3-(2,2-dimethylbutanoyl)benzoic acid).

Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide, followed by an acidic workup, will also yield the corresponding carboxylic acid.

| Reaction Condition | Intermediate Product | Final Product |

| Acidic (H₃O⁺, heat) | 3-(2,2-dimethylbutanoyl)benzamide | 3-(2,2-dimethylbutanoyl)benzoic acid |

| Basic (1. NaOH, H₂O, heat; 2. H₃O⁺) | - | 3-(2,2-dimethylbutanoyl)benzoic acid |

Reduction of the Nitrile Functionality

The cyano group can be reduced to a primary amine (aminomethyl group). youtube.com

Catalytic Hydrogenation: This can be achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. libretexts.orggoogle.comlibretexts.orgyoutube.comyoutube.com This would produce 3'-(aminomethyl)-2,2-dimethylbutyrophenone.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce the nitrile to the corresponding primary amine. harvard.edumasterorganicchemistry.com It is important to note that LiAlH₄ will also reduce the ketone functionality. Therefore, if only the nitrile is to be reduced, a chemoselective reducing agent or a protection strategy for the ketone would be necessary. libretexts.org

| Reagent | Product |

| H₂/Pd-C | 3'-(aminomethyl)-2,2-dimethylbutyrophenone |

| LiAlH₄ | 1-(3-(aminomethyl)phenyl)-2,2-dimethylbutan-1-ol |

Cycloaddition Reactions Involving the Cyano Group

The cyano group, with its carbon-nitrogen triple bond, can participate in various cycloaddition reactions, acting as a dipolarophile or a dienophile. While specific studies on this compound are not prevalent in the literature, the reactivity of benzonitriles in such reactions is well-documented.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles like azides, nitrile oxides, and nitrile sulfides. For instance, benzonitrile oxide readily undergoes [3+2] cycloaddition with various dipolarophiles. mdpi.comacs.org In the case of this compound, the cyano group would be expected to react with such 1,3-dipoles to form five-membered heterocyclic rings. The reaction of benzonitrile oxides with β-aminocinnamonitriles has been shown to yield 1,2,4-oxadiazoles or isoxazoles, depending on whether the cycloaddition occurs at the C≡N or C=C bond. rsc.org

The cyano group can also act as a 2π component in Diels-Alder or [2+2+2] cycloaddition reactions, although this is less common for unactivated nitriles. acs.org The presence of the electron-withdrawing ketone group on the aromatic ring of this compound could potentially influence the reactivity of the cyano group in such cycloadditions.

| Reaction Type | Reactant | Expected Product |

| [3+2] Cycloaddition | Benzonitrile Oxide | 3-(3-(5-phenyl-1,2,4-oxadiazol-3-yl))phenyl)-2,2-dimethylbutan-1-one |

| [3+2] Cycloaddition | Benzonitrile Sulfide | 3-(3-(5-phenyl-1,2,4-thiadiazol-3-yl))phenyl)-2,2-dimethylbutan-1-one |

| [3+2] Cycloaddition | Phenyl Azide | 1-phenyl-4-(3-(2,2-dimethylbutanoyl)phenyl)-1H-1,2,3-triazole |

Table 1: Potential Cycloaddition Reactions of this compound

Photochemical and Thermal Transformations

The butyrophenone moiety in this compound is expected to be the primary site for photochemical reactions. Aromatic ketones are known to undergo a variety of photochemical transformations. rsc.org Upon absorption of UV light, the ketone can be excited to a singlet or triplet state, leading to reactions such as Norrish Type I and Type II cleavage or photoreduction.

The presence of abstractable γ-hydrogens in the butyrophenone chain would typically suggest the possibility of a Norrish Type II reaction. However, in this compound, the α-carbon is a quaternary center (2,2-dimethyl), which prevents the typical γ-hydrogen abstraction that leads to the formation of a 1,4-biradical and subsequent cleavage or cyclization. Therefore, Norrish Type I cleavage, involving the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, might be a more likely photochemical pathway, leading to the formation of a benzoyl radical and a tert-butyl radical.

Thermal transformations of this compound would likely require high temperatures and could lead to decomposition. The thermal stability of substituted butyrophenones can be influenced by the nature and position of the substituents. thegoodscentscompany.comresearchgate.net The presence of the cyano group might influence the decomposition pathway, potentially involving reactions of the nitrile at elevated temperatures. Studies on the thermal decomposition of nitrogen-rich heterocyclic esters have shown that decomposition can begin at temperatures around 250-280°C. mdpi.com

Catalytic Reactions and Green Chemistry Approaches

Modern synthetic chemistry increasingly focuses on catalytic methods and green chemistry principles to enhance efficiency and reduce environmental impact. These approaches are highly relevant to the transformation of a molecule like this compound.

Transition metal catalysis offers a wide array of transformations for both the aromatic ring and the functional groups of this compound. youtube.comyoutube.comnih.gov The cyano group can be hydrated to an amide or reduced to an amine using various transition metal catalysts. The aromatic C-H bonds can be functionalized through directed or non-directed C-H activation. youtube.com For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the aromatic ring. Palladacycles have been shown to be effective catalysts for various organic transformations, including addition reactions. thieme-connect.de

| Catalyst System | Reaction Type | Potential Product |

| Palladium/Ligand | Cross-coupling (e.g., Suzuki, Heck) | Functionalized aromatic ring |

| Rhodium/Iridium | C-H Activation/Functionalization | Derivatized aromatic ring |

| Nickel/Ruthenium | Hydrogenation of cyano group | 3'-(aminomethyl)-2,2-dimethylbutyrophenone |

Table 2: Potential Transition Metal-Catalyzed Reactions

Organocatalysis provides a metal-free alternative for asymmetric synthesis and functional group transformations. thieme-connect.de The ketone in this compound can be a substrate for various organocatalytic reactions, such as asymmetric reductions or aldol (B89426) reactions. While the cyano group itself is not typically a primary target for organocatalysis, its electronic influence on the aromatic ring can affect the reactivity of other sites. N-Heterocyclic carbenes (NHCs) have been used as organocatalysts for the synthesis of axially chiral benzonitriles, highlighting the potential for catalytic manipulation around the cyano-bearing ring. nih.gov

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. acs.orgyoutube.comyoutube.com The synthesis of various heterocyclic compounds and other organic transformations can be significantly accelerated under microwave conditions. researchgate.netrasayanjournal.co.in For this compound, microwave-assisted synthesis could be applied to various reactions, such as the formation of heterocyclic rings from the cyano group or catalytic reactions involving the aromatic system. The polar nature of the ketone and cyano groups would allow for efficient absorption of microwave energy, potentially facilitating reactions that are sluggish under conventional heating.

Advanced Research Applications of 3 Cyano 2,2 Dimethylbutyrophenone

Strategic Use as a Versatile Synthetic Intermediate

The unique combination of a cyano group and a ketone in 3'-Cyano-2,2-dimethylbutyrophenone makes it a valuable starting material for the synthesis of more complex molecules.

Precursor in Heterocyclic Compound Synthesis

The presence of the cyano and carbonyl groups allows for a variety of cyclization reactions to form heterocyclic systems, which are core scaffolds in many biologically active compounds. For instance, the cyano group can participate in reactions to form pyridones, pyrazoles, and other nitrogen-containing heterocycles. Research on related compounds, such as 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide, has demonstrated the utility of the cyano group in constructing complex heterocyclic systems. researchgate.net Similarly, cyanoacetohydrazide is a known versatile precursor for a wide range of heterocyclic compounds. researchgate.net The ketone moiety in This compound can also be a key reactive site for building heterocyclic rings.

Building Block for Complex Molecular Architectures

Beyond simple heterocycles, This compound can serve as a foundational building block for more intricate molecular architectures. The t-butyl group provides steric bulk, which can be exploited to direct the stereochemistry of subsequent reactions, while the aromatic ring can be further functionalized. The synthesis of complex molecules often relies on the sequential and controlled reaction of multifunctional starting materials like this butyrophenone (B1668137) derivative.

Exploration in Receptor Binding Studies through Chemical Probes

The structure of This compound is amenable to modification for the development of chemical probes to study receptor binding.

Design of Ligand Scaffolds for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, and This compound provides a scaffold that can be systematically modified to probe interactions with a biological target. The cyano group, for example, can act as a hydrogen bond acceptor or be converted to other functional groups. The aromatic ring can be substituted at various positions, and the ketone can be reduced or replaced to explore the chemical space around a receptor binding pocket. For example, studies on muscarinic antagonists have utilized a cyano-diphenylethyl group to achieve high potency. nih.gov

| Modification Site | Potential Modification | Purpose in SAR Study |

| Cyano Group | Reduction to amine, hydrolysis to carboxylic acid | Explore role of hydrogen bonding and ionic interactions |

| Aromatic Ring | Introduction of halogens, hydroxyl, or methoxy (B1213986) groups | Probe electronic and steric effects on binding affinity |

| Ketone | Reduction to alcohol, conversion to oxime | Investigate the importance of the carbonyl for binding |

| t-Butyl Group | Replacement with smaller or larger alkyl groups | Understand the impact of steric bulk on selectivity |

Development of Enzyme Interaction Probes and Modulators

The electrophilic nature of the carbonyl carbon and the electronic properties of the cyano group suggest that This compound could be a starting point for designing enzyme inhibitors or activity-based probes. The cyano group is a feature in some enzyme inhibitors, and the butyrophenone core can be tailored to fit into the active site of specific enzymes. While direct studies on this compound are lacking, the general principle of using small molecules to probe enzyme function is well-established.

Future Research Directions and Perspectives for 3 Cyano 2,2 Dimethylbutyrophenone

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 3'-Cyano-2,2-dimethylbutyrophenone and related compounds often relies on classical Friedel-Crafts acylation. While effective, these methods can present environmental and efficiency drawbacks, such as the need for stoichiometric amounts of Lewis acid catalysts and the generation of corrosive waste streams. chemistryjournals.net Future research will undoubtedly focus on developing greener and more atom-economical synthetic strategies.

A promising avenue lies in the exploration of novel catalytic systems. The use of catalytic amounts of metal triflates, such as hafnium(IV) triflate combined with trifluoromethanesulfonic acid, has shown to accelerate Friedel-Crafts acylation reactions dramatically. chemistryjournals.net Another approach involves the use of solid-supported reagents and metal oxides like zinc oxide, which can facilitate reactions under solvent-free conditions and offer the advantage of being reusable and environmentally friendly. chemistryjournals.net The development of multicomponent reactions (MCRs) also presents a significant opportunity to construct complex molecules like this compound in a single step, thereby increasing efficiency and reducing waste. researchgate.netresearchgate.net

Future synthetic strategies will likely focus on:

Catalytic Friedel-Crafts Acylation: Investigating a broader range of Lewis and Brønsted acid catalysts to minimize catalyst loading and improve turnover numbers.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Alternative Acylating Agents: Exploring the use of less reactive but more sustainable acylating agents in place of highly reactive acid chlorides.

In-Depth Mechanistic Studies for Complex Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing existing protocols and designing new reactions. The Friedel-Crafts acylation, for instance, is known to involve reactive intermediates, and the precise nature of these species can influence reaction outcomes. open.ac.uk

Future mechanistic studies should aim to elucidate the role of the cyano group in directing the regioselectivity of the acylation and its influence on the stability of reaction intermediates. Investigations into the potential for side reactions, such as dealkylation or rearrangement, under various conditions would also be valuable. open.ac.uk Computational studies, in conjunction with experimental data, can provide deep insights into the transition states and energy profiles of the reactions involved.

Advanced Characterization of Transient Species and Reaction Intermediates

The fleeting nature of reaction intermediates, such as acylium ions and sigma-complexes in Friedel-Crafts acylation, makes their direct observation challenging. open.ac.uk However, advancements in spectroscopic and analytical techniques offer new possibilities for their characterization.

Future research should leverage techniques like:

Time-resolved Spectroscopy: To probe the kinetics and structure of short-lived intermediates.

Cryogenic Matrix Isolation: To trap and stabilize reactive species for spectroscopic analysis.

Mass Spectrometry Techniques: Advanced mass spectrometry can provide information on the mass and fragmentation patterns of transient species.

By directly observing and characterizing these intermediates, a more complete picture of the reaction landscape can be constructed, enabling more precise control over the synthesis of this compound and its derivatives.

Rational Design of Novel Analogues for Targeted Chemical Research

The butyrophenone (B1668137) scaffold is a well-established pharmacophore in medicinal chemistry. drugbank.com The structure-activity relationship (SAR) of butyrophenones has been extensively studied, revealing key structural features that govern their biological activity. nih.gov The presence of a cyano group on the aromatic ring of this compound offers a unique opportunity for the rational design of novel analogues with tailored properties for chemical research.

Future research in this area could focus on:

Bioisosteric Replacements: Systematically replacing the cyano group with other electron-withdrawing groups to probe its role in potential biological interactions.

Modification of the Butyryl Chain: Altering the substitution pattern of the butyryl side chain to explore its impact on the compound's properties.

Introduction of New Functional Groups: Appending additional functional groups to the aromatic ring to create a library of derivatives for screening in various chemical and biological assays.

These rationally designed analogues could serve as valuable tools for probing specific biological targets or as building blocks for the synthesis of more complex molecules. The exploration of novel butyrophenone analogues has led to the identification of compounds with interesting multi-receptor binding profiles. nih.gov

| Compound Name | CAS Number |

| This compound | 898765-13-4 |

| Hafnium(IV) triflate | 65345-12-2 |

| Trifluoromethanesulfonic acid | 1493-13-6 |

| Zinc oxide | 1314-13-2 |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Key areas where AI and ML can be integrated include:

Retrosynthetic Analysis: AI-powered tools can predict viable synthetic routes, potentially uncovering novel and more efficient pathways. nih.gov

Reaction Optimization: Machine learning models can be trained on experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. mdpi.commdpi.com

Property Prediction: AI models can predict various physicochemical and biological properties of novel analogues of this compound, enabling virtual screening and prioritizing candidates for synthesis.

De Novo Design: Generative models can design entirely new molecules with desired properties based on the core structure of this compound.

The integration of AI and ML with automated synthesis platforms holds the promise of creating a closed-loop system for accelerated discovery and optimization of new chemical entities based on the this compound scaffold. nih.gov This data-driven approach will be instrumental in unlocking the full potential of this and related compounds in various fields of chemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.